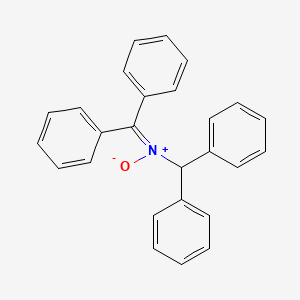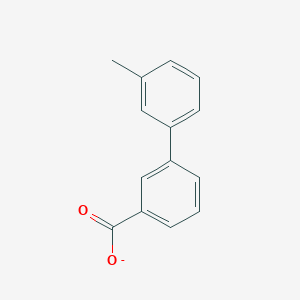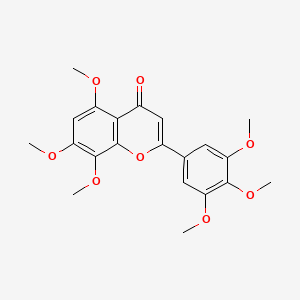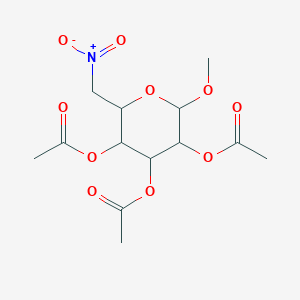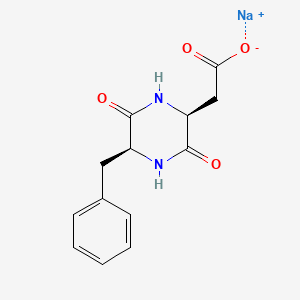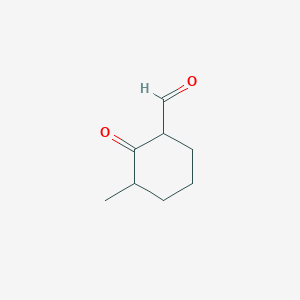![molecular formula C28H15N3 B14749294 Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine CAS No. 340-87-4](/img/structure/B14749294.png)
Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine is a complex polycyclic aromatic compound It is characterized by its fused ring structure, which includes benzene, indazole, naphthalene, and phenazine units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine typically involves multi-step reactions. One common method includes the condensation of 1,2-diaminobenzenes with naphthoquinones, followed by cyclization and aromatization steps . The reaction conditions often involve the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration can be performed using nitric acid.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the aromatic rings.
Scientific Research Applications
Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions of polycyclic aromatic compounds with biological molecules.
Industry: It can be used in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism by which Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine exerts its effects involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound can also interact with various enzymes and proteins, affecting their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phenazine: A simpler structure with similar aromatic properties.
Naphthoquinone: Shares the naphthalene and quinone units.
Indazole: Contains the indazole unit but lacks the fused ring system.
Uniqueness
Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine is unique due to its highly fused ring system, which imparts distinct electronic and structural properties. This makes it particularly useful in applications requiring stable, high-performance materials.
Properties
CAS No. |
340-87-4 |
|---|---|
Molecular Formula |
C28H15N3 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
1,16,31-triazaoctacyclo[26.2.1.02,15.05,14.07,12.017,30.020,29.022,27]hentriaconta-2(15),3,5,7,9,11,13,16,18,20,22,24,26,28(31),29-pentadecaene |
InChI |
InChI=1S/C28H15N3/c1-2-6-17-15-22-19(13-16(17)5-1)10-12-24-26(22)29-23-11-9-20-14-18-7-3-4-8-21(18)27-25(20)28(23)31(24)30-27/h1-15H |
InChI Key |
LNDLAPUNQCQQAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3N=C5C=CC6=CC7=CC=CC=C7C8=NN4C5=C68 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


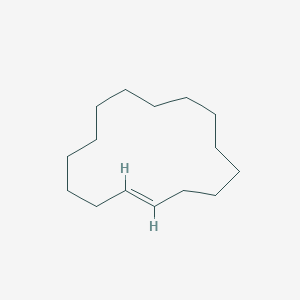

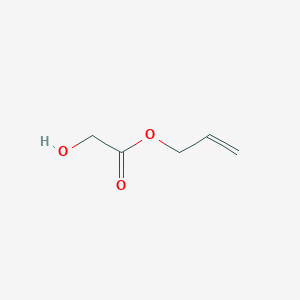
![(1S,5R,6S)-methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14749227.png)

